N-(3-methoxypropyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide
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Overview
Description
N-(3-methoxypropyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an indole ring substituted with a methoxypropyl group and a methylsulfonylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide typically involves multiple steps, including the formation of the indole ring, the introduction of the methoxypropyl group, and the attachment of the methylsulfonylamino group. Common reagents used in these reactions include indole derivatives, methoxypropyl halides, and methylsulfonyl chlorides. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), ensures the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The methoxypropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce methylthio derivatives.
Scientific Research Applications
N-(3-methoxypropyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxypropyl)-4-(methylsulfonyl)benzamide
- 4-amino-N-(3-methoxypropyl)benzenesulfonamide
- N-(3-methoxypropyl)-2-nitrobenzenesulfonamide
Uniqueness
N-(3-methoxypropyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide is unique due to its specific combination of functional groups and its indole-based structure
Properties
Molecular Formula |
C15H21N3O4S |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-[4-(methanesulfonamido)indol-1-yl]-N-(3-methoxypropyl)acetamide |
InChI |
InChI=1S/C15H21N3O4S/c1-22-10-4-8-16-15(19)11-18-9-7-12-13(17-23(2,20)21)5-3-6-14(12)18/h3,5-7,9,17H,4,8,10-11H2,1-2H3,(H,16,19) |
InChI Key |
XVFKAZQPSNDSAD-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)CN1C=CC2=C(C=CC=C21)NS(=O)(=O)C |
Origin of Product |
United States |
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